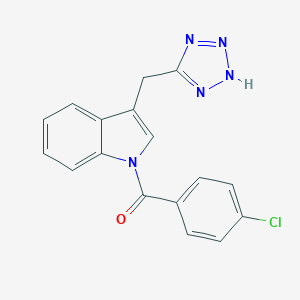![molecular formula C21H39CaCl2N7O12 B100907 calcium;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;dichloride CAS No. 15493-35-3](/img/structure/B100907.png)
calcium;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
calcium;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;dichloride is a compound formed by the combination of calcium chloride and streptomycin in a 1:1 molar ratio. Calcium chloride is an ionic compound of calcium and chlorine, commonly used in various industrial and medical applications. Streptomycin is an aminoglycoside antibiotic derived from the bacterium Streptomyces griseus, known for its effectiveness against a wide range of bacterial infections. The combination of these two compounds can enhance the stability and efficacy of streptomycin in various applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of calcium chloride with streptomycin (1:1) involves the dissolution of calcium chloride and streptomycin in water, followed by mixing the solutions in a 1:1 molar ratio. The reaction is typically carried out at room temperature with constant stirring to ensure complete mixing and formation of the compound.
Industrial Production Methods: In industrial settings, the production of calcium chloride with streptomycin (1:1) can be scaled up by using larger reaction vessels and automated mixing systems. The process involves the precise measurement of calcium chloride and streptomycin, followed by dissolution in water and mixing under controlled conditions. The resulting solution is then filtered and dried to obtain the final product in solid form.
化学反応の分析
Types of Reactions: calcium;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;dichloride can undergo various chemical reactions, including:
Substitution Reactions: Streptomycin can react with other compounds, leading to the substitution of functional groups.
Complexation Reactions: Calcium ions can form complexes with other ligands, affecting the stability and solubility of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Can lead to the oxidation of streptomycin, affecting its antibiotic properties.
Reducing Agents: Can reduce the calcium ions, potentially altering the compound’s structure and function.
Major Products Formed:
Oxidation Products: Altered forms of streptomycin with reduced antibiotic activity.
Complexes: Formation of calcium complexes with other ligands, affecting the compound’s solubility and stability.
科学的研究の応用
calcium;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;dichloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving calcium and streptomycin.
Biology: Employed in studies of bacterial resistance and the mechanisms of antibiotic action.
Medicine: Investigated for its potential use in enhancing the stability and efficacy of streptomycin in treating bacterial infections.
Industry: Utilized in the production of pharmaceuticals and other products requiring the combination of calcium chloride and streptomycin.
作用機序
The mechanism of action of calcium chloride with streptomycin (1:1) involves the combined effects of calcium ions and streptomycin. Streptomycin binds to the bacterial ribosome, inhibiting protein synthesis and leading to bacterial cell death. Calcium ions can enhance the stability and solubility of streptomycin, improving its efficacy. The molecular targets include the bacterial ribosome and various cellular pathways involved in protein synthesis.
類似化合物との比較
Calcium Chloride with Tetracycline: Another combination of calcium chloride with an antibiotic, used for similar purposes.
Calcium Chloride with Gentamicin: A compound with similar properties and applications in treating bacterial infections.
Uniqueness: calcium;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;dichloride is unique due to the specific combination of calcium chloride and streptomycin, which enhances the stability and efficacy of streptomycin. This compound is particularly effective against a wide range of bacterial infections and has diverse applications in scientific research and industry.
特性
CAS番号 |
15493-35-3 |
|---|---|
分子式 |
C21H39CaCl2N7O12 |
分子量 |
692.6 g/mol |
IUPAC名 |
calcium;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;dichloride |
InChI |
InChI=1S/C21H39N7O12.Ca.2ClH/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;;;/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);;2*1H/q;+2;;/p-2/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;;/m0.../s1 |
InChIキー |
VOXYVHZFYZSDDV-CZDSEFAFSA-L |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.[Cl-].[Cl-].[Ca+2] |
異性体SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.[Cl-].[Cl-].[Ca+2] |
正規SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.[Cl-].[Cl-].[Ca+2] |
同義語 |
streptomycin calcium chloride (1:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



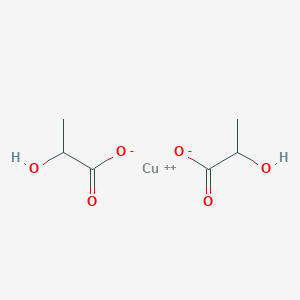
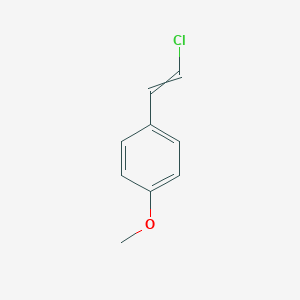
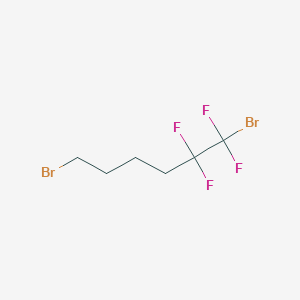
![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)
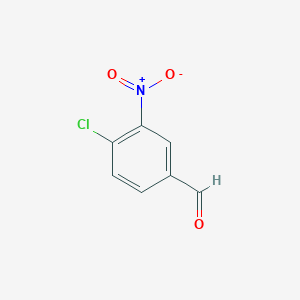
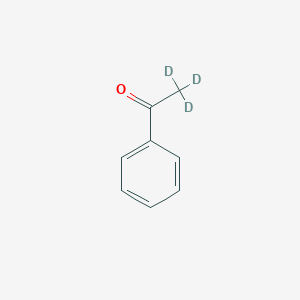
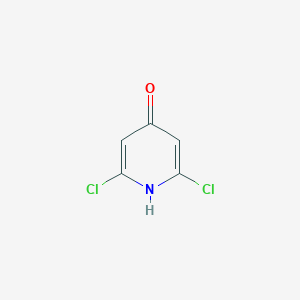
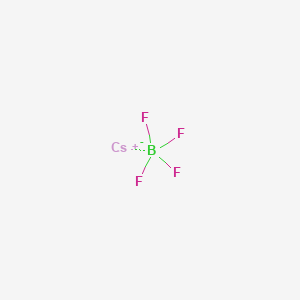
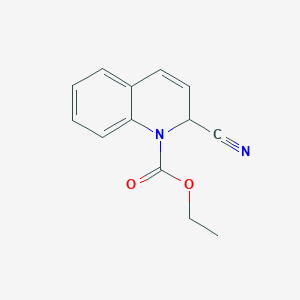
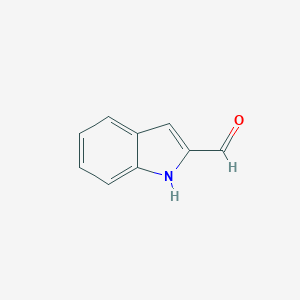
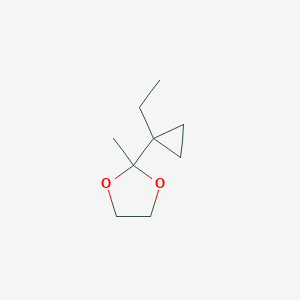
![(1R,4R)-bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B100855.png)
